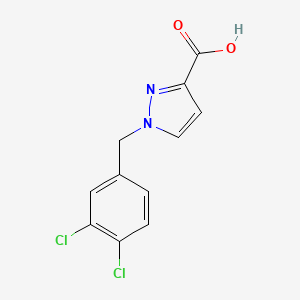

1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid

Beschreibung

1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 3,4-dichlorobenzyl group at the N1 position and a carboxylic acid moiety at the C3 position. For instance, methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS 916033-35-7), an ester derivative, serves as a precursor, with hydrolysis likely yielding the carboxylic acid form .

Eigenschaften

Molekularformel |

C11H8Cl2N2O2 |

|---|---|

Molekulargewicht |

271.10 g/mol |

IUPAC-Name |

1-[(3,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |

InChI-Schlüssel |

RSYIIMTUPHDCKU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)C(=O)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the 3,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its anti-inflammatory and antimicrobial properties. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities, making them valuable in drug development. For instance, studies have shown that pyrazole derivatives can effectively inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism involves the interaction with molecular targets such as enzymes or receptors. The presence of the 3,4-dichlorobenzyl group may enhance binding affinity, while the carboxylic acid group can facilitate interactions through hydrogen bonding.

Materials Science

Synthesis of Novel Materials

1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is also explored for its potential in synthesizing novel materials with specific electronic and optical properties. The compound's ability to undergo various chemical reactions allows for the modification of its structure to tailor materials for applications in electronics and photonics .

Biological Research

Tool Compound for Biological Studies

In biological research, this compound serves as a tool to study interactions with biomolecules. It has been utilized to explore its effects on cellular processes and signaling pathways. Research has demonstrated that pyrazole derivatives can modulate cellular responses, providing insights into their potential roles in cancer therapy and other diseases .

Case Studies

- Anti-inflammatory Activity Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, supporting its potential as a therapeutic agent for inflammatory diseases .

- Material Synthesis Research : Researchers synthesized a series of materials incorporating this pyrazole derivative into polymer matrices. The resulting materials exhibited enhanced thermal stability and electrical conductivity compared to traditional polymers, indicating promising applications in electronic devices .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazole Core

- 1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-19-4): This analog replaces the dichlorobenzyl group with a chlorophenoxymethyl substituent.

- 1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 113808-90-5):

The addition of methyl groups at C3 and C5 positions increases hydrophobicity, while the 3-chlorophenyl substituent may limit electronic effects compared to the dichlorobenzyl group .

Ester Derivatives

- Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS 916033-35-7):

This ester derivative (C12H10Cl2N2O2, MW 285.13 g/mol) is a synthetic intermediate. The methyl ester group improves solubility in organic solvents, facilitating purification and subsequent hydrolysis to the carboxylic acid .

Heterocyclic Core Modifications

Indole Derivatives

- 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dicarboxylic acid: Replacing pyrazole with indole introduces a fused benzene ring, increasing molecular rigidity.

- 1-(3,4-Dichlorobenzyl)-1H-indole-3-carboxylic acid:

Synthesized via oxidation of a carboxaldehyde intermediate, this compound highlights the versatility of dichlorobenzyl-substituted heterocycles in medicinal chemistry .

Pyrrolidine and Piperidine Derivatives

- Molecular weight (288.12 g/mol) and Cl content are comparable to the pyrazole analog, but the lactam group may influence metabolic stability .

- 1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid hydrochloride (CAS 451485-54-4):

The piperidine core and hydrochloride salt improve water solubility, making this derivative more suitable for formulation in aqueous systems .

Structural and Physicochemical Data Table

*Estimated based on methyl ester derivative.

Biologische Aktivität

1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, including antibacterial and anti-tuberculosis properties. This article reviews the existing literature on its biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 257.07 g/mol. The compound features a pyrazole ring substituted with a dichlorobenzyl group and a carboxylic acid functional group, which may influence its biological properties.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial activity. A study highlighted that certain substitutions on the pyrazole ring enhance the compound's efficacy against various bacterial strains. For example, compounds with electronegative substituents showed improved anti-tuberculosis activity compared to standard treatments like ethambutol .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 10 | Bacillus cereus | 32 | Effective |

| Compound 10 | Micrococcus luteus | 128 | Moderate |

| Ethambutol | Mycobacterium tuberculosis | Standard | Control |

Anti-Tuberculosis Activity

The compound's potential as an anti-tuberculosis agent has been explored in various studies. It was found that modifications at the N-3 position of the pyrazole ring significantly affect the inhibition of Mur enzymes in Mycobacterium tuberculosis (Mtb). The presence of specific substituents can enhance binding affinity and bioactivity .

Case Study: MurB Inhibition

A recent study focused on the structure-activity relationship of pyrazole derivatives indicated that this compound could inhibit MurB, an essential enzyme in bacterial cell wall synthesis. The docking studies revealed that modifications at the N-3 position could lead to stronger hydrogen bonding interactions with active site residues, enhancing inhibitory potency .

The mechanisms through which these compounds exert their antibacterial effects include:

- Inhibition of Cell Wall Synthesis : By targeting Mur enzymes, these compounds disrupt the synthesis of peptidoglycan, crucial for bacterial cell wall integrity.

- Electrostatic Interactions : The presence of electronegative substituents enhances interactions with positively charged residues in bacterial proteins.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the pyrazole ring. For instance:

Q & A

Q. How can researchers optimize the synthesis yield of 1-(3,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: Synthesis optimization requires careful selection of solvents, temperature control, and purification techniques. For example:

- Solvent Choice: Ester-based organic solvents (e.g., methylene chloride) enhance reaction efficiency by stabilizing intermediates, as demonstrated in analogous pyrazole syntheses .

- Temperature Control: Gradual warming (e.g., 0°C to 50°C) minimizes side reactions and improves regioselectivity .

- Purification: Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) achieves >95% purity, as shown in pyrazole derivatives .

Q. What analytical techniques are recommended for confirming purity and structure?

Methodological Answer: Multi-modal characterization is critical:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for dichlorobenzyl groups) .

- HPLC: Purity assessment (>95%) via reverse-phase methods, as used for pyrazole-3-carboxylic acid derivatives .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, exemplified in ethyl pyrazole carboxylate structures .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M]+ calculated vs. observed) .

Reference Workflow:

- Synthesize compound → 2. Purify via flash chromatography → 3. Validate by NMR and HRMS → 4. Confirm purity via HPLC .

Advanced Research Questions

Q. How to address regioselectivity challenges in introducing substituents to the pyrazole ring?

Methodological Answer: Regioselectivity depends on:

- Directing Groups: Electron-withdrawing groups (e.g., carboxylic acid at C3) direct electrophilic substitution to C5 .

- Steric Effects: Bulky substituents (e.g., dichlorobenzyl at N1) hinder reactivity at adjacent positions .

- Reaction Conditions: Low-temperature azide cycloadditions favor specific regioisomers, as shown in triazole-pyrazole hybrids .

Case Study: In , trifluoroacetic acid (TFA) promoted azide coupling at C4 of pyrazole, avoiding competing C5 reactivity due to steric hindrance .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Varying ATP concentrations in kinase binding assays alter IC50 values .

- Structural Analogs: Subtle modifications (e.g., trifluoromethyl vs. dichlorobenzyl) impact target affinity .

- Data Normalization: Use internal controls (e.g., reference inhibitors) to standardize activity measurements .

Resolution Workflow:

Q. What computational methods predict binding affinity for kinase targets?

Methodological Answer:

- Docking Simulations: Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., pyrazolo[4,3-c]pyridin-4-ones in kinase inhibition) .

- QSAR Models: Correlate substituent electronegativity (e.g., Cl vs. CF3) with activity trends .

- MD Simulations: Assess binding stability over time (≥100 ns trajectories recommended) .

Example: highlights pyrazole-carboxylic acid derivatives as ATP-competitive kinase inhibitors, with QSAR highlighting the dichlorobenzyl group’s role in hydrophobic interactions .

Data Contradiction Analysis

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular modifications:

- Core Modifications: Replace dichlorobenzyl with fluorobenzyl to assess halogen effects .

- Acid/Amide Derivatives: Esterify the carboxylic acid to study bioavailability (e.g., ethyl esters in ) .

- Substituent Libraries: Synthesize analogs with varying substituents (e.g., methyl, nitro, methoxy) at C5 .

SAR Table (Example):

| Derivative | Modification | Activity Trend |

|---|---|---|

| Dichlorobenzyl (parent) | N/A | Baseline IC50 |

| Trifluoromethyl analog | -Cl → -CF3 | Increased hydrophobicity |

| Ethyl ester () | -COOH → -COOEt | Improved membrane permeability |

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.